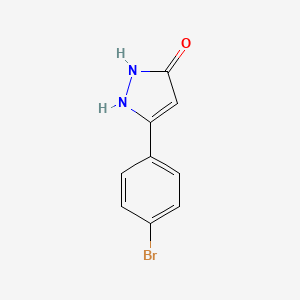

3-(4-Bromophenyl)-1H-pyrazol-5-ol

Descripción general

Descripción

3-(4-Bromophenyl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1H-pyrazol-5-ol typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The hydroxyl group at the 5-position undergoes alkylation or acylation under mild conditions (Fig. 1 ):

Reaction Conditions :

-

Alkylation : Ethanol reflux with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of K₂CO₃.

-

Acylation : Acetic anhydride or acetyl chloride in pyridine at 60–80°C .

Condensation with Aldehydes

The compound participates in solvent-free multicomponent reactions with aldehydes and ethyl acetoacetate, catalyzed by acidic ionic liquids (e.g., [Et₃NH][HSO₄]) :

Example Reaction :

Key Findings :

-

Mechanism : Knoevenagel condensation followed by Michael addition (Scheme 1 ) .

-

Catalyst Recyclability : Retains 85% efficiency after 5 cycles .

Heterocyclization Reactions

The hydroxyl and NH groups facilitate cyclization with electrophilic reagents:

Pyrazolo[3,4-d]pyrimidine Formation

Reaction with Vilsmeier reagent (POCl₃/DMF) yields fused pyrimidines :

Thiosemicarbazide Cyclocondensation

Heating with thiosemicarbazide in ethanol produces dihydro-pyrazole-thiosemicarbazone hybrids :

Oxidative Polycondensation

Under oxidative conditions (NaOCl/O₂), the compound forms conjugated polymers with fluorescence properties :

Reaction :

Properties :

Metal Complexation

The pyrazole nitrogen and hydroxyl oxygen act as bidentate ligands for transition metals:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(II) acetate | [Cu(L)₂]·2H₂O | Antibacterial agents |

| Mn(II) chloride | [Mn(L)(Cl)₂(H₂O)₂] | Catalysis |

Key Data for Cu(II) Complex :

Nucleophilic Aromatic Substitution

The bromophenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids :

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

1. Anti-inflammatory Activity

- Studies have shown that derivatives of pyrazole compounds exhibit anti-inflammatory properties. For instance, a series of 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested for their anti-inflammatory activity, with some exhibiting efficacy comparable to standard drugs like diclofenac sodium .

2. Antimicrobial Activity

- Research has indicated that pyrazole derivatives possess antimicrobial properties. A study highlighted the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives that were tested for anti-microbial activity against various bacterial strains . The presence of the bromophenyl group enhances the compound's effectiveness against pathogens.

3. Anticancer Potential

- The structural features of pyrazole compounds make them suitable candidates for anticancer drug development. Some studies have focused on synthesizing new pyrazole derivatives that target cancer cells selectively, showcasing promising results in inhibiting tumor growth .

Synthetic Methodologies

The synthesis of 3-(4-Bromophenyl)-1H-pyrazol-5-ol typically involves several chemical reactions:

1. Condensation Reactions

- The compound can be synthesized through condensation reactions involving hydrazones and various aromatic aldehydes. For example, a reaction between 4-bromobenzaldehyde and hydrazine derivatives yields pyrazole compounds .

2. Cyclization Processes

- Cyclization is another common synthetic pathway for creating pyrazole derivatives. This involves the formation of a five-membered ring structure through the reaction of appropriate precursors under acidic or basic conditions .

Case Study 1: Anti-inflammatory Activity

A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced rat paw edema models. The results indicated that certain derivatives demonstrated significant inhibition of inflammation markers (e.g., TNF-α and IL-6), suggesting their potential use as therapeutic agents for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives synthesized from this compound. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria, showing promising activity against strains such as Staphylococcus aureus and Escherichia coli. These findings support the development of new antimicrobial agents based on this scaffold .

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar structural features.

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with comparable biological activities.

Uniqueness

3-(4-Bromophenyl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a neuroprotective agent make it a valuable compound in both research and industrial applications.

Actividad Biológica

3-(4-Bromophenyl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C10H8BrN3O. The pyrazole ring is a five-membered structure containing two nitrogen atoms, which contributes to its biological properties. The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies show that pyrazole derivatives, including this compound, possess significant antibacterial and antifungal properties. They have been effective against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus flavus .

- Anti-inflammatory Effects : This compound has demonstrated potential anti-inflammatory activity, which is crucial for treating conditions like arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

- Anticancer Properties : Research indicates that certain pyrazole derivatives can inhibit cancer cell proliferation. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of specific kinases involved in tumor growth .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell signaling pathways, particularly those involved in inflammation and cancer progression .

- Receptor Interaction : It can also bind to specific receptors, altering their activity and thereby modulating biological responses. For instance, it may interact with G-protein coupled receptors (GPCRs) that play a role in immune responses .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various pyrazole derivatives found that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The agar diffusion method confirmed its effectiveness compared to standard antibiotics .

- Anti-inflammatory Research : In an experimental model of inflammation, this compound was shown to reduce edema significantly, indicating its potential as an anti-inflammatory agent. This was measured through paw edema models in rodents .

- Cytotoxicity Studies : In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The study utilized flow cytometry to assess cell viability post-treatment with different concentrations of the compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | Structure | High | Moderate | High |

| 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-yl)benzenesulfonamide | Structure | Moderate | Low | Moderate |

| 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole | Structure | High | Moderate | Low |

Propiedades

IUPAC Name |

5-(4-bromophenyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEUMLZXCZNYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340908 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367928-57-2 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.